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molecular formula C8H5BrFN3 B8461721 1-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole

1-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole

Cat. No. B8461721
M. Wt: 242.05 g/mol
InChI Key: WSTLTCNVGOYIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157447B2

Procedure details

Prepared according to the procedure described in J. Org. Chem., 1956, 21, 1037. A stirred mixture of (2-bromo-5-fluoro-phenyl)-hydrazine hydrochloride (31.9 g, 0.132 mol) and s-triazine (10.7 g, 0.132 mol; Aldrich) in EtOH (250 mL) was heated at 90° C. for 3 h. After cooling, the insoluble material was filtered off and the filtrate was concentrated. The residue was partitioned between CH2Cl2 (200 mL) and water (200 mL), and the aqueous phase was extracted once more with CH2Cl2 and the combined extracts were dried (MgSO4), filtered and concentrated to a red semi-solid which was triturated with hexanes to give 19.6 g of the title compound as an orange solid: HPLC rt=1.68 min. LC/MS m/z 242 (M+H); 1H NMR (CDCl3, 500 MHz) δ ppm 7.02–7.15 (1H, m, 5-CH), 7.29 (1H, dd, J=8.4, 2.9 Hz, 3-CH), 7.68 (1H, dd, J=8.8, 5.5 Hz, 6-CH), 8.10 (1H, s, 8-CH), 8.54 (1H, s, 7-CH); 13C NMR (CDCl3, 125.8 Hz) δ ppm 112.54, 112.57 (d, J=1.5 Hz, 1-C), 115.68, 115.88 (d, J=25 Hz, 3-CH), 118.07, 118.25 (d, J=22 Hz, 5-CH), 135.11, 135.18 (d, J=8.6 Hz, 6-CH), 137.43, 137.52 (d, J=11 Hz, 2-C), 144.4 (7-CH), 152.6 (8-CH), 160.95, 162.94 (d, J=251 Hz, 4-CF); HRMS (ESD) calcd for C8H6FBrN3 (M+H) 241.9727. found 241.9733 (δ 1.6 ppm); UV (MeOH) λmax 275 nm (ε 1.45×103); Anal. calcd for C8H5BrFN3: C, 39.69; H, 2.08; N, 17.36. found C, 39.63; H, 1.83; N, 17.22.
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[NH:10][NH2:11].[N:12]1[CH:17]=NC=N[CH:13]=1>CCO>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[N:10]1[CH:17]=[N:12][CH:13]=[N:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
31.9 g
Type
reactant
Smiles
Cl.BrC1=C(C=C(C=C1)F)NN
Name
Quantity
10.7 g
Type
reactant
Smiles
N1=CN=CN=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between CH2Cl2 (200 mL) and water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted once more with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red semi-solid which
CUSTOM
Type
CUSTOM
Details
was triturated with hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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